Ethyl 2-chloro-3-cyano-4-fluorobenzoate
Description
Ethyl 2-chloro-3-cyano-4-fluorobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic ring system. The compound features chloro (Cl), cyano (CN), and fluoro (F) substituents at the 2-, 3-, and 4-positions, respectively, and an ethyl ester group at the carboxyl position. Such polyhalogenated/cyano-substituted benzoates are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic profiles and stability under synthetic conditions .
Properties
Molecular Formula |
C10H7ClFNO2 |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
ethyl 2-chloro-3-cyano-4-fluorobenzoate |
InChI |
InChI=1S/C10H7ClFNO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3 |
InChI Key |
SVVAHNSDAPYAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-cyano-4-fluorobenzoate typically involves the esterification of 2-chloro-3-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-3-cyano-4-fluorobenzoic acid.
Reduction: Formation of 2-chloro-3-amino-4-fluorobenzoate.
Scientific Research Applications
Ethyl 2-chloro-3-cyano-4-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluoro groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Cyanobenzoate
Structural Differences: Lacks the 2-chloro and 4-fluoro substituents, retaining only the 4-cyano group. Properties and Applications:
- Hazard Profile: Classified under EU regulations (CLP) as a skin/eye irritant, with endocrine-disrupting properties noted in some analogs .
- Bioactivity : Ethyl benzoate derivatives are common in natural product extracts (e.g., turmeric, ginger), where they exhibit antifungal and antimicrobial activity .


Ethyl 4-(3-Chloro-4-fluorophenyl)butanoate
Structural Differences: Features a butanoate ester chain instead of a benzoate ester, with Cl and F on a phenoxy group. Properties and Applications:
- Solubility : The longer aliphatic chain may enhance lipid solubility, favoring use in agrochemical formulations.
- Synthesis : Supplier data indicate commercial availability, suggesting industrial relevance as a building block for complex molecules .
Ethyl 2-Chloro-4-fluorobenzoate
Structural Differences: Missing the 3-cyano group, reducing steric hindrance and electron-withdrawing effects. Properties and Applications:
- Reactivity: The absence of the cyano group likely increases susceptibility to nucleophilic attack at the ester carbonyl.
- Crystallography : Similar compounds are often analyzed via SHELXL for precise bond-length/angle determination .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Hazard Classification Comparison
| Compound | Hazard Class (EU) | Endocrine Disruption Risk |
|---|---|---|
| This compound | Not classified* | Potential (inferred) |
| Ethyl 4-cyanobenzoate | Skin/Eye Irritant | Confirmed |
*No direct data; inferred from structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


